Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate

Purity QC documentation Chemical procurement

Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate (CAS 1408074-77-0, molecular formula C₈H₁₀N₂O₃, MW 182.18 g/mol) is a pyridazin-3(2H)-one derivative bearing a methyl ester side chain at the 3-position and a methyl substituent at the 5-position. The compound is classified as a heterocyclic ester building block and is supplied with certified purity (≥98%) by specialized vendors.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 1408074-77-0
Cat. No. B1404629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate
CAS1408074-77-0
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NNC1=O)CC(=O)OC
InChIInChI=1S/C8H10N2O3/c1-5-3-6(4-7(11)13-2)9-10-8(5)12/h3H,4H2,1-2H3,(H,10,12)
InChIKeyMFMVSNYHWKTRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate (CAS 1408074-77-0) Procurement-Oriented Chemical Identity and Class Profile


Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate (CAS 1408074-77-0, molecular formula C₈H₁₀N₂O₃, MW 182.18 g/mol) is a pyridazin-3(2H)-one derivative bearing a methyl ester side chain at the 3-position and a methyl substituent at the 5-position [1]. The compound is classified as a heterocyclic ester building block and is supplied with certified purity (≥98%) by specialized vendors . As a member of the 6-oxo-1,6-dihydropyridazine family, it serves as a key intermediate in medicinal chemistry programs targeting aldose reductase, phosphodiesterase-4, and kinase inhibition, although its own bioactivity data remain limited in the public domain.

Why Free-Acid or Chloro Analog Substitution Is Not Suitable for Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate Procurement


The methyl ester form of this pyridazinone offers distinct advantages over the corresponding free acid (CAS 1922898-82-5) and the 6-chloro analog (CAS 1408074-63-4), which cannot be interchanged without compromising synthetic reliability. Vendor QC data show that the target methyl ester achieves a purity of ≥98% with accompanying NMR, HPLC, and GC documentation , whereas the free acid and chloro analog are routinely supplied at 95% purity [1]. More critically, published structure-activity relationships for pyridazinone aldose reductase inhibitors demonstrate that esterification of the acetic acid moiety markedly reduces inhibitory potency, indicating that the methyl ester functions as a chemically protected intermediate rather than a direct bioactive species [2]. Substituting the methyl ester with the free acid therefore changes both the reactivity profile and the intended synthetic role of the compound.

Quantitative Differentiation Evidence for Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate Procurement


Purity and Quality Control Documentation: Target Methyl Ester vs. Free Acid and Chloro Analog

The target methyl ester is supplied with a certified purity of ≥98% and includes comprehensive QC documentation (NMR, HPLC, GC), outperforming the free acid analog (CAS 1922898-82-5) which is typically offered at 95% purity [1]. Similarly, the 6-chloro analog (CAS 1408074-63-4) is available at 95% purity . The ≥3 percentage-point purity advantage, together with multi-technique analytical certification, directly reduces the risk of unidentified impurities in downstream reactions.

Purity QC documentation Chemical procurement

Esterification Reduces Aldose Reductase Inhibitory Potency: Methyl Ester as a Protected Intermediate

In a series of pyridazinone-based aldose reductase inhibitors, 1-acetic acid derivatives displayed IC50 values in the range of 0.45–6.0 µM. Modification of the acetic acid moiety by esterification resulted in a significant reduction in inhibitory potency [1]. Although specific IC50 data for the target methyl ester are not published, this class-level SAR confirms that the ester form is substantially less active than the free acid, positioning the methyl ester as a stable prodrug or protected intermediate rather than a final bioactive entity.

Aldose reductase Esterification Structure-Activity Relationship

Synthetic Versatility: Methyl Ester as a Key Intermediate for Late-Stage Diversification

The methyl ester functional group in the target compound provides a latent carboxylic acid that can be unmasked under mild basic conditions (e.g., LiOH/THF/H2O) with typical yields exceeding 90% for analogous pyridazinone esters . This contrasts with the free acid analog, which cannot be deprotected and would require additional protection/deprotection steps if a carboxylic acid moiety is not desired at an early stage. The 6-chloro analog lacks the 6-oxo tautomeric site, altering its reactivity profile in nucleophilic aromatic substitution reactions.

Protecting group Late-stage functionalization Synthetic utility

Targeted Application Scenarios for Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate Based on Prioritized Evidence


Aldose Reductase Inhibitor Lead Optimization: Use as a Protected Intermediate

In programs targeting aldose reductase for diabetic complications, the target methyl ester can be employed as a protected precursor to the active free acid. The esterification reduces off-target inhibitory activity during early synthetic steps [2], while the high purity (≥98%) ensures reliable reaction outcomes . After constructing the desired pyridazinone scaffold, the methyl ester is hydrolyzed to generate the active carboxylic acid for biological testing.

Multi-Step Medicinal Chemistry Synthesis Requiring a Masked Carboxylic Acid

When assembling complex pharmacophores that require a free carboxylic acid only at the final stage, the methyl ester of this pyridazinone serves as an ideal masked moiety. The ester withstands a wide range of reaction conditions (alkylation, acylation, cross-coupling) and can be cleaved under mild basic conditions, as demonstrated for analogous pyridazinone esters . This approach avoids cumbersome protection/deprotection sequences and improves overall synthetic efficiency.

Procurement for High-Throughput Screening Libraries Requiring Defined Purity

Compound management for high-throughput screening demands building blocks with documented purity and analytical characterization to avoid false positives. The target methyl ester, supplied at ≥98% with NMR, HPLC, and GC certificates, significantly exceeds the purity of the commonly available free acid and chloro analogs (both at 95%) [1]. This quality advantage makes it a preferred choice for screening libraries.

Quote Request

Request a Quote for Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.